molecular formula C11H12FN3 B1316580 (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 874623-46-8

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1316580
CAS No.: 874623-46-8
M. Wt: 205.23 g/mol
InChI Key: MJRFADGYJSKDSG-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12FN3. It is characterized by the presence of a fluorophenyl group and an imidazole ring, which are connected via a methanamine linkage.

Scientific Research Applications

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with the fluorine atom in a different position.

    (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Another positional isomer with the fluorine atom at the para position.

    (3-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar compound with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the meta position can enhance its stability and binding properties compared to other positional isomers .

Properties

IUPAC Name

(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8/h2-7,10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRFADGYJSKDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585345
Record name 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-46-8
Record name 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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